molecular formula C13H20N2 B14570680 5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole CAS No. 61490-96-8

5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole

Cat. No.: B14570680
CAS No.: 61490-96-8
M. Wt: 204.31 g/mol
InChI Key: ABJVSJOOGSPUFH-UHFFFAOYSA-N
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Description

5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole
  • 4-Methyl-1H-pyrazole
  • 1,3-Dimethyl-1H-pyrazole

Uniqueness

5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole is unique due to its specific structural features, including the presence of a cyclohexene ring and the particular substitution pattern on the pyrazole ring. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61490-96-8

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

5-methyl-3-(2,6,6-trimethylcyclohexen-1-yl)-1H-pyrazole

InChI

InChI=1S/C13H20N2/c1-9-6-5-7-13(3,4)12(9)11-8-10(2)14-15-11/h8H,5-7H2,1-4H3,(H,14,15)

InChI Key

ABJVSJOOGSPUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C2=NNC(=C2)C

Origin of Product

United States

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